molecular formula C21H23N3O5S2 B2381757 4-(diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide CAS No. 1321726-52-6

4-(diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide

Cat. No.: B2381757
CAS No.: 1321726-52-6
M. Wt: 461.55
InChI Key: HMCJHDNHNGWNBN-QURGRASLSA-N
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Description

(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzamide core, a diethylsulfamoyl group, and a dioxino-benzothiazole moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. This is followed by the introduction of the diethylsulfamoyl group and the dioxino-benzothiazole moiety. Common reagents used in these reactions include diethylamine, sulfuryl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of (E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide: shares structural similarities with other benzamide derivatives and sulfonamide compounds.

    Benzamide derivatives: These compounds often feature a benzamide core and may have various substituents that modulate their chemical and biological properties.

    Sulfonamide compounds: These compounds contain a sulfonamide group and are known for their diverse range of biological activities.

Uniqueness

The uniqueness of (E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide lies in its specific combination of functional groups and its potential to interact with a wide range of molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-4-24(5-2)31(26,27)15-8-6-14(7-9-15)20(25)22-21-23(3)16-12-17-18(13-19(16)30-21)29-11-10-28-17/h6-9,12-13H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCJHDNHNGWNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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